4-(pentyloxy)Benzamide
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Overview
Description
4-(Pentyloxy)Benzamide is an organic compound belonging to the benzamide class Benzamides are derivatives of benzoic acid, where the carboxyl group is replaced by an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pentyloxy)Benzamide typically involves the condensation of 4-(pentyloxy)benzoic acid with an amine. One common method is the direct condensation of the carboxylic acid and amine in the presence of a catalyst. For instance, diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation has been reported as an efficient catalyst for this reaction . This method is advantageous due to its high yield, eco-friendliness, and the use of ultrasonic irradiation as a green technology.
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. these conditions may not be suitable for all functionalized molecules. Therefore, alternative methods such as the use of green catalysts and ultrasonic irradiation are being explored to improve efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-(Pentyloxy)Benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
4-(Pentyloxy)Benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and antioxidant agents.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-(pentyloxy)Benzamide involves its interaction with specific molecular targets. For instance, benzamide derivatives have been shown to inhibit enzymes such as casein kinase II and trypsin, which play roles in various biological pathways . The compound’s effects are mediated through binding to these targets, leading to alterations in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
Ethenzamide: An analgesic with a similar structure.
Salicylamide: Another analgesic with anti-inflammatory properties.
Moclobemide: An antidepressant that shares the benzamide core structure.
Uniqueness
4-(Pentyloxy)Benzamide is unique due to the presence of the pentyloxy group, which imparts distinct chemical properties and potential applications. This structural modification can enhance the compound’s solubility, reactivity, and biological activity compared to other benzamide derivatives.
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
4-pentoxybenzamide |
InChI |
InChI=1S/C12H17NO2/c1-2-3-4-9-15-11-7-5-10(6-8-11)12(13)14/h5-8H,2-4,9H2,1H3,(H2,13,14) |
InChI Key |
GSYPSPBOERIZHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)N |
Origin of Product |
United States |
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